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Compound of Interest

Compound Name: 2-Chloro-6-methoxyaniline

Cat. No.: B183059

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-6-methoxyaniline. Due to the limited availability of public experimental spectra for this
specific compound, this guide presents predicted data based on established spectroscopic
principles and data from analogous compounds. The information herein is intended to support
researchers in the identification, characterization, and quality control of 2-Chloro-6-
methoxyaniline.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Chloro-6-methoxyaniline. These values are
derived from computational models and analysis of structurally related molecules. Experimental
verification is recommended for confirmation.

Table 1: Predicted *H NMR Spectroscopic Data for 2-
Chloro-6-methoxyaniline
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons (H-

~6.8-7.2 Multiplet 3H
3, H-4, H-5)

~ 4.0 (broad) Singlet 2H Amine protons (-NHz)
Methoxy protons (-

~3.9 Singlet 3H yP (

OCHs3)

Solvent: CDCIls, Reference: TMS at 0.00 ppm

Table 2: Predicted **C NMR Spectroscopic Data for 2-
Chloro-6-methoxyaniline

Chemical Shift (8) ppm Assignment

~ 150 C-6 (bearing -OCHs)

~ 145 C-1 (bearing -NHz)
~125-130 Aromatic carbons
~115-120 Aromatic carbons

~110 C-2 (bearing -Cl)

~ 56 Methoxy carbon (-OCHs)

Solvent: CDCIs, Proton Decoupled

Table 3: Predicted IR Spectroscopic Data for 2-Chloro-6-
methoxyaniline
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Wavenumber (cm~?)

Intensity

Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium, Doublet ]
symmetric)
3050 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Medium Aliphatic C-H stretch (-OCH3)
N-H bend and Aromatic C=C
1620 - 1580 Strong
stretch
1500 - 1400 Strong Aromatic C=C stretch
1250 - 1200 Strong C-O stretch (aryl ether)
1100 - 1000 Strong C-N stretch
800 - 700 Strong C-Cl stretch

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data for 2-Chloro-

6-methoxyaniline
m/z

Relative Intensity (%)

Assignment

Molecular ion [M]* (33CI/?7Cl

157/159 High )
isotopes)
142/144 Moderate [M - CHs]*
[M-CHs-COJ*or[M-Cl-
114 Moderate
NH2]*
78 Moderate [CeHaN]*

lonization Mode: Electron lonization (EIl) at 70 eV

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of 2-
Chloro-6-methoxyaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-6-methoxyaniline in
0.6-0.8 mL of deuterated chloroform (CDCIs) or another suitable deuterated solvent in a 5
mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

o Integrate the signals and reference the spectrum to the residual solvent peak or an
internal standard (e.g., tetramethylsilane, TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Alarger number of scans will be necessary compared to *H NMR due to the lower natural
abundance of 13C.

o Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly on the ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.
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o Data Acquisition:

o

Collect a background spectrum of the clean, empty ATR crystal.

[¢]

Collect the sample spectrum.

[¢]

Typically, 16 to 32 scans at a resolution of 4 cm~1 are sufficient.

[e]

The data is typically presented as percent transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent
(e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS)
or liquid chromatograph (LC-MS).

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g.,
Electron lonization - El, or Electrospray lonization - ESI).

o Data Acquisition:
o For EIl, use a standard electron energy of 70 eV.

o Scan a mass range appropriate for the expected molecular weight and fragment ions (e.qg.,
m/z 50-300).

o The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion
and its fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of an organic compound such as 2-Chloro-6-methoxyaniline.
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Caption: General workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Data for 2-Chloro-6-methoxyaniline: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183059#spectroscopic-data-for-2-chloro-6-
methoxyaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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